3-Methyl-4-(phenethyloxy)aniline
Overview
Description
3-Methyl-4-(phenethyloxy)aniline is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . This compound is characterized by the presence of a methyl group, a phenethyloxy group, and an aniline moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(phenethyloxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves the nitration of an arene followed by reduction to form the aniline derivative.
Direct Nucleophilic Substitution: This method involves the direct displacement of halogens in haloarenes at high temperatures.
Palladium-Catalyzed Methods: Modern methods often employ palladium-catalyzed amination reactions, which offer high yields and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may utilize large-scale nitration and reduction processes, or advanced catalytic methods to ensure high efficiency and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert nitro groups to amines, typically using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nitrating agents like nitric acid (HNO3) and halogenating agents like bromine (Br2).
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Conversion to primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methyl-4-(phenethyloxy)aniline is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(phenethyloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy group may enhance its binding affinity to these targets, while the aniline moiety can participate in hydrogen bonding and other interactions . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a phenethyloxy group.
3-Methyl-4-methoxyaniline: Similar structure with a methoxy group instead of a phenethyloxy group.
4-Phenethyloxyaniline: Lacks the methyl group at the 3-position.
Uniqueness: 3-Methyl-4-(phenethyloxy)aniline is unique due to the combination of its methyl, phenethyloxy, and aniline groups, which confer specific chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-(2-phenylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-11-14(16)7-8-15(12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVVUGFCIDRSGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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